An In-Depth Technical Guide to Methyl 2-(piperidin-3-yl)acetate for Drug Design
An In-Depth Technical Guide to Methyl 2-(piperidin-3-yl)acetate for Drug Design
Abstract
The six-membered nitrogenous heterocycle, piperidine, is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in a multitude of clinically successful drugs.[1][2] Its utility stems from a unique combination of synthetic tractability, metabolic stability, and the ability to confer favorable physicochemical properties that enhance a molecule's pharmacokinetic profile.[2][3] This guide provides a comprehensive technical analysis of a key derivative, Methyl 2-(piperidin-3-yl)acetate, a versatile building block for drug discovery. We will dissect its core chemical properties, explore its reactivity and metabolic liabilities from the perspective of a drug designer, and provide validated experimental protocols for its characterization. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to strategically employ this scaffold in the design of novel therapeutics.
The Strategic Value of the Piperidine Scaffold
The piperidine ring is more than just a synthetic fragment; it is a powerful tool for modulating a compound's drug-like properties.[1] Unlike aromatic rings which are flat, the sp3-hybridized nature of the piperidine ring provides a rigid, three-dimensional geometry.[4] This allows for the precise spatial orientation of substituents, enabling optimized interactions with complex biological targets.
The incorporation of a piperidine moiety often improves critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2] Its basic nitrogen atom can enhance aqueous solubility and provides a key interaction point for salt-bridge formation with protein targets, while the carbocyclic portion maintains sufficient lipophilicity for membrane permeability.[3] This balance is particularly valuable for drugs targeting the central nervous system (CNS), where the ability to cross the blood-brain barrier is paramount.[3] Methyl 2-(piperidin-3-yl)acetate, with its reactive handles and chiral center, serves as an exemplary and highly adaptable starting point for exploring this valuable chemical space.[5]
Core Chemical Identity and Physicochemical Properties
A thorough understanding of a molecule's fundamental properties is the bedrock of rational drug design. These parameters govern how a molecule will behave in a biological system, from its solubility in plasma to its ability to reach its intended target.
| Identifier | Value |
| IUPAC Name | methyl 2-(piperidin-3-yl)acetate |
| Synonyms | Methyl 3-piperidineacetate |
| CAS Number | 247259-31-0 (hydrochloride); 865157-03-5 ((R)-HCl)[6]; 957471-98-6 ((S)-HCl)[5][7] |
| Molecular Formula | C₈H₁₅NO₂ (Free Base); C₈H₁₆ClNO₂ (Hydrochloride Salt)[6] |
| Molecular Weight | 157.21 g/mol (Free Base); 193.67 g/mol (Hydrochloride Salt)[5][6] |
Basicity and Ionization (pKa)
The single most influential feature of the piperidine ring is the basicity of its secondary amine. For piperidine derivatives, the pKa of this nitrogen is typically in the range of 8.5-11.[3][5] For Methyl 2-(piperidin-3-yl)acetate, the pKa is estimated to be approximately 8.5-9.0.[5]
Causality in Drug Design: This pKa value is critical because it dictates the molecule's ionization state at physiological pH (≈7.4). A significant portion of the molecules will exist in their protonated, cationic form. This positive charge is often essential for forming strong ionic bonds with acidic amino acid residues (e.g., aspartate, glutamate) within a target's binding site, a common and powerful anchoring interaction.[3] However, a high degree of ionization can reduce passive membrane permeability, creating a delicate balance that the drug designer must optimize.
Lipophilicity (LogP/LogD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its pharmacokinetic behavior. It is commonly expressed as LogP (for the neutral species) or LogD (which accounts for ionization at a specific pH). While piperidine derivatives are generally more lipophilic than their piperazine counterparts, the ester and amine functionalities in Methyl 2-(piperidin-3-yl)acetate introduce polarity.[3]
Causality in Drug Design: Lipophilicity profoundly impacts absorption, protein binding, tissue distribution, and metabolism. A LogD value that is too high can lead to poor aqueous solubility, high plasma protein binding, and rapid metabolism by cytochrome P450 enzymes. Conversely, a value that is too low can hinder the molecule's ability to cross cellular membranes to reach intracellular targets. The structure of Methyl 2-(piperidin-3-yl)acetate offers a moderate starting point, which can be fine-tuned by modifying the scaffold (see Section 3).
Aqueous Solubility
Solubility is a prerequisite for absorption and distribution. The free base form of Methyl 2-(piperidin-3-yl)acetate has limited water solubility but is soluble in organic solvents. To overcome this, it is commonly prepared and handled as a hydrochloride salt, which significantly enhances its solubility in aqueous and polar solvents.[5]
Causality in Drug Design: Poor solubility is a major hurdle in drug development, leading to low and variable bioavailability. The ability to form a salt via the basic piperidine nitrogen is a crucial advantage, simplifying formulation for both in vitro assays and in vivo studies.
Stereochemistry: A Critical Design Element
Methyl 2-(piperidin-3-yl)acetate possesses a stereocenter at the C3 position of the piperidine ring. This means it exists as two enantiomers, (R) and (S).
Causality in Drug Design: It is a fundamental principle of medicinal chemistry that stereoisomers can have dramatically different pharmacological and toxicological profiles. Biological systems are chiral, and the binding pocket of a target protein will often show a strong preference for one enantiomer over the other. This can manifest as differences in potency, selectivity, or metabolic stability. Therefore, it is imperative to either separate the enantiomers or develop a stereoselective synthesis early in the discovery process to evaluate them independently.
Data Summary Table
| Physicochemical Property | Estimated Value/Characteristic | Implication in Drug Design |
| pKa | 8.5 - 9.0[5] | Determines ionization at pH 7.4; key for target binding and permeability. |
| LogP (calculated) | ~0.5 - 1.5 | Moderate lipophilicity, suitable for balancing permeability and solubility. |
| Solubility | Low (free base), High (HCl salt)[5] | Salt form enables aqueous formulation for testing. |
| Stereochemistry | One chiral center (C3) | Enantiomers may have distinct biological activities; requires stereochemical control. |
| Hydrogen Bond Donors | 1 (N-H) | Can participate in key interactions with target proteins. |
| Hydrogen Bond Acceptors | 2 (C=O, O-CH₃) | Provides additional points for target recognition. |
Structural and Reactivity Analysis for Molecular Elaboration
Methyl 2-(piperidin-3-yl)acetate is not merely a static scaffold but a dynamic platform for chemical modification. Its functional groups provide specific handles for derivatization to build structure-activity relationships (SAR).
Key Reactive Centers
-
The Secondary Amine (Piperidine Nitrogen): This is the most versatile reactive site. As a nucleophile, it readily undergoes N-alkylation, N-acylation, N-arylation, reductive amination, and sulfonylation. This position is the primary vector for introducing substituents that can explore different regions of a target's binding pocket, modulate physicochemical properties, or block a metabolic soft spot.[5]
-
The Methyl Ester: This group is susceptible to nucleophilic attack.[5] It can be hydrolyzed to the corresponding carboxylic acid, which introduces a negative charge and a strong hydrogen bonding group. Alternatively, it can be converted to amides via aminolysis, providing another powerful route for diversification and interaction with biological targets. The ester itself can serve as a prodrug, being cleaved by esterases in vivo to release the active carboxylic acid.
Caption: Key reactive centers on Methyl 2-(piperidin-3-yl)acetate for drug design.
Metabolic Profile and Strategies for Optimization
A successful drug must not only be potent but also sufficiently stable in the body to exert its therapeutic effect. Understanding potential metabolic liabilities is crucial for lead optimization.
Predicted Metabolic Pathways
The piperidine ring itself is relatively robust to metabolism.[2] However, the C-H bonds on the ring are susceptible to oxidation by cytochrome P450 (CYP) enzymes, a primary metabolic pathway for many drugs.[3] The position of this oxidation can be influenced by the directing effects of substituents. For an unsubstituted ring, oxidation can occur at any of the carbon atoms.
The Role of the Ester Moiety
The methyl ester is a classic "soft spot." It can be rapidly hydrolyzed by carboxylesterases, which are abundant in the liver, plasma, and other tissues. This can lead to a short half-life if the ester form is the active species. However, this liability can be turned into a strategic advantage. If the corresponding carboxylic acid is the desired active compound but has poor cell permeability, the methyl ester can act as a cell-penetrant prodrug, which is then converted to the active form intracellularly.
Strategies for Enhancing Metabolic Stability
If metabolism of the piperidine ring is found to limit a compound's half-life, several established medicinal chemistry strategies can be employed:
-
Deuteration: Replacing a C-H bond at a metabolic hot spot with a C-D bond can slow the rate of CYP-mediated cleavage due to the kinetic isotope effect.
-
Fluorination: Introducing fluorine atoms onto the piperidine ring can block sites of oxidation. The strong C-F bond is resistant to metabolism, and the electron-withdrawing nature of fluorine can deactivate adjacent C-H bonds.[8]
-
Steric Shielding: Placing a bulky group near a metabolically liable position can physically block the approach of metabolic enzymes.
Caption: Workflow for assessing and improving the metabolic stability of drug candidates.
Experimental Protocols for Physicochemical Characterization
The following protocols describe self-validating systems for determining the core properties of Methyl 2-(piperidin-3-yl)acetate and its derivatives.
Protocol 5.1: Determination of pKa via Potentiometric Titration
-
Principle: This method measures the change in pH of a solution of the compound upon the incremental addition of an acid or base, allowing for the determination of the pKa from the titration curve.
-
Methodology:
-
Prepare a 1-5 mM solution of the compound (as the HCl salt) in deionized water or a co-solvent system (e.g., 20% methanol/water) if solubility is limited.
-
Calibrate a pH meter with standard buffers (pH 4.0, 7.0, 10.0).
-
Place the solution in a jacketed beaker at a constant temperature (e.g., 25°C) with gentle stirring.
-
Titrate the solution with a standardized solution of NaOH (e.g., 0.1 M), adding small, precise aliquots (e.g., 10 µL).
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH has passed the equivalence point (e.g., to pH 11-12).
-
Plot pH versus the volume of NaOH added. The pKa is the pH at which 50% of the compound has been neutralized (the midpoint of the steepest part of the curve).
-
Validation: The resulting titration curve should be sigmoidal, and the pKa can be confirmed using the first derivative of the plot, where the peak corresponds to the equivalence point.
-
Protocol 5.2: Determination of LogD₇.₄ via Shake-Flask Method
-
Principle: This classic method measures the partitioning of a compound between two immiscible phases, typically n-octanol and a pH 7.4 buffer, representing lipid and aqueous environments, respectively.
-
Methodology:
-
Prepare a phosphate buffer solution at pH 7.4. Pre-saturate equal volumes of n-octanol with the buffer and the buffer with n-octanol by shaking them together overnight and then separating the layers.
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Add a small aliquot of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and pH 7.4 buffer (e.g., 1 mL of each). The final concentration should be in the analytical range of the detection method (e.g., 10-50 µM).
-
Cap the vial and shake vigorously for 1-3 hours at a constant temperature to allow equilibrium to be reached.
-
Centrifuge the vial to ensure complete separation of the two phases.
-
Carefully remove an aliquot from each phase (aqueous and octanol).
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Calculate LogD₇.₄ as: Log₁₀([Compound]octanol / [Compound]buffer).
-
Validation: Run the experiment in triplicate. The mass balance (total amount of compound recovered from both phases) should be within 90-110% of the initial amount added.
-
Protocol 5.3: In Vitro Metabolic Stability using Liver Microsomes
-
Principle: This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which contain a high concentration of CYP enzymes. The result provides an estimate of intrinsic clearance.
-
Methodology:
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare an incubation mixture in a 96-well plate containing phosphate buffer (pH 7.4), the test compound (typically at 1 µM final concentration), and HLM (typically 0.5 mg/mL final concentration).
-
Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (the cofactor required for CYP activity).
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Include control incubations: a "no-cofactor" control (to check for non-NADPH dependent degradation) and a "0-minute" control (representing 100% of the initial compound).
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
Plot the natural log of the percentage of compound remaining versus time. The slope of this line (k) is the rate of degradation.
-
Calculate the half-life (t½) as: 0.693 / k.
-
Validation: Include a positive control compound with known metabolic properties (e.g., testosterone or verapamil) to ensure the microsomal batch is active. The degradation in the "no-cofactor" control should be minimal.
-
Conclusion: A Strategic Assessment for the Drug Designer
Methyl 2-(piperidin-3-yl)acetate is a quintessential building block in the medicinal chemist's toolkit. Its value lies not in any inherent biological activity, but in the constellation of chemical properties it presents. The scaffold provides a robust, 3D-oriented framework with a strategically placed basic center ideal for target anchoring. Its two primary reactive handles—the secondary amine and the ester—offer orthogonal points for molecular elaboration, allowing for systematic exploration of structure-activity relationships.
While its potential metabolic liabilities, such as ester hydrolysis and C-H oxidation, must be monitored, they also present opportunities for prodrug design and rational optimization. By understanding and leveraging the fundamental chemical principles outlined in this guide, researchers can effectively utilize Methyl 2-(piperidin-3-yl)acetate to build molecules with improved potency, selectivity, and drug-like properties, accelerating the journey from a chemical starting point to a viable drug candidate.
References
- A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design - Benchchem.
- methyl 2-((3R)-piperidin-3-yl)acetate hydrochloride | C8H16ClNO2 | CID 45073967 - PubChem.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Piperidin-3-yl acetate hydrochloride - 1219949-48-0 - Vulcanchem.
- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio.
- Application of Chiral Piperidine Scaffolds in Drug Design.
- Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry.
- Methyl 2-(piperidin-3-yl)acetate hydrochloride - - Sigma-Aldrich.
- methyl 2-[(3R)-piperidin-3-yl]acetate hydrochloride - Sigma-Aldrich.
- Technical Guide: Methyl 2-(azetidin-3-yl)acetate - Benchchem.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed.
- Methyl (R)-2-(pyrrolidin-3-yl)acetate - ChemScene.
- 957471-98-6((S)-3-哌啶乙酸甲酯盐酸盐).
- Magic Methyl Effects in Drug Design - Juniper Publishers.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Piperidin-3-yl acetate hydrochloride (1219949-48-0) for sale [vulcanchem.com]
- 6. methyl 2-((3R)-piperidin-3-yl)acetate hydrochloride | C8H16ClNO2 | CID 45073967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 957471-98-6 CAS|(S)-3-哌啶乙酸甲酯盐酸盐|生产厂家|价格信息 [m.chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
